molecular formula C21H21NO6 B3634058 N-[(FURAN-2-YL)METHYL]-N-(4-HYDROXYPHENYL)-3,4,5-TRIMETHOXYBENZAMIDE

N-[(FURAN-2-YL)METHYL]-N-(4-HYDROXYPHENYL)-3,4,5-TRIMETHOXYBENZAMIDE

Cat. No.: B3634058
M. Wt: 383.4 g/mol
InChI Key: BWXHPWCOZIICQU-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-N-(4-HYDROXYPHENYL)-3,4,5-TRIMETHOXYBENZAMIDE is a compound that belongs to the class of organic compounds known as benzamides. This compound features a furan ring, a hydroxyphenyl group, and a trimethoxybenzamide moiety. Benzamides are known for their diverse biological activities, making them significant in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-N-(4-HYDROXYPHENYL)-3,4,5-TRIMETHOXYBENZAMIDE typically involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(furan-2-ylmethyl)-4-hydroxyaniline under basic conditions to yield the desired benzamide compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-N-(4-HYDROXYPHENYL)-3,4,5-TRIMETHOXYBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of a nitro group would yield the corresponding amine.

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-N-(4-HYDROXYPHENYL)-3,4,5-TRIMETHOXYBENZAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Due to its potential therapeutic properties, it is investigated for its role in treating various diseases, including cancer and bacterial infections.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-N-(4-HYDROXYPHENYL)-3,4,5-TRIMETHOXYBENZAMIDE involves its interaction with specific molecular targets. The furan ring and hydroxyphenyl group can interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-4-hydroxybenzamide
  • N-(furan-2-ylmethyl)-3,4,5-trimethoxybenzamide
  • N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide

Uniqueness

N-[(FURAN-2-YL)METHYL]-N-(4-HYDROXYPHENYL)-3,4,5-TRIMETHOXYBENZAMIDE is unique due to the combination of its furan ring, hydroxyphenyl group, and trimethoxybenzamide moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO6/c1-25-18-11-14(12-19(26-2)20(18)27-3)21(24)22(13-17-5-4-10-28-17)15-6-8-16(23)9-7-15/h4-12,23H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWXHPWCOZIICQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N(CC2=CC=CO2)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(FURAN-2-YL)METHYL]-N-(4-HYDROXYPHENYL)-3,4,5-TRIMETHOXYBENZAMIDE
Reactant of Route 2
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N-[(FURAN-2-YL)METHYL]-N-(4-HYDROXYPHENYL)-3,4,5-TRIMETHOXYBENZAMIDE
Reactant of Route 3
N-[(FURAN-2-YL)METHYL]-N-(4-HYDROXYPHENYL)-3,4,5-TRIMETHOXYBENZAMIDE
Reactant of Route 4
N-[(FURAN-2-YL)METHYL]-N-(4-HYDROXYPHENYL)-3,4,5-TRIMETHOXYBENZAMIDE
Reactant of Route 5
N-[(FURAN-2-YL)METHYL]-N-(4-HYDROXYPHENYL)-3,4,5-TRIMETHOXYBENZAMIDE
Reactant of Route 6
N-[(FURAN-2-YL)METHYL]-N-(4-HYDROXYPHENYL)-3,4,5-TRIMETHOXYBENZAMIDE

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